4-Acetyl-5-methylfuran-3(2H)-one
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Overview
Description
4-Acetyl-5-methylfuran-3(2H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methylfuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylfuran and acetic anhydride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-methylfuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Acetyl-5-methylfuran-3(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methylfuran-3(2H)-one involves its interaction with specific molecular targets. The compound’s acetyl and methyl groups play a crucial role in its reactivity and interactions with enzymes or receptors. The furan ring’s aromatic nature also contributes to its binding affinity and stability in various environments.
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: Similar in structure but lacks the methyl group at the 5-position.
5-Methylfurfural: Contains a formyl group instead of an acetyl group.
4-Methyl-3-furanone: Similar but with different functional groups.
Uniqueness
4-Acetyl-5-methylfuran-3(2H)-one is unique due to its specific combination of acetyl and methyl groups on the furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3511-33-9 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-acetyl-5-methylfuran-3-one |
InChI |
InChI=1S/C7H8O3/c1-4(8)7-5(2)10-3-6(7)9/h3H2,1-2H3 |
InChI Key |
AVGVOIGSGZKTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CO1)C(=O)C |
Origin of Product |
United States |
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